(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Description
The compound “(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide” is a complex organic molecule that features a thieno[2,3-b]thiopyran core structure
Properties
Molecular Formula |
C10H16N2O4S3 |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8-/m0/s1/i1D3,3D2 |
InChI Key |
IAVUPMFITXYVAF-YPFVYTSYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the thieno[2,3-b]thiopyran core through cyclization reactions.
- Introduction of the sulfonamide group via sulfonation and subsequent amination.
- Incorporation of the pentadeuterioethylamino group through a deuterium exchange reaction.
- Final functionalization steps to introduce the methyl and dioxo groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
-
The deuterated ethylamino group is introduced via reductive amination using deuterated ethylamine, leveraging the compound’s stereospecificity at C4 and C6.
-
Oxidation of the thiopyran sulfide to the sulfone is critical for enhancing stability and biological activity .
Functional Group Transformations
The sulfonamide and amine groups are primary sites for chemical modifications:
Table 2: Functional Group Reactivity
-
The sulfonamide group resists mild hydrolysis but cleaves under strongly acidic conditions, yielding sulfonic acid derivatives .
-
The ethylamino group undergoes alkylation or acylation to produce derivatives with modified pharmacological profiles.
Degradation Pathways
Stability studies reveal degradation under specific conditions:
Table 3: Degradation Conditions and Products
-
Photolytic degradation involves cleavage of the sulfonamide bond and thiopyran ring scission .
-
Oxidative conditions further epoxidize the thieno ring, forming electrophilic intermediates.
Stereochemical Considerations
The (4S,6S) configuration influences reaction outcomes:
-
Reduction selectivity : Catalytic hydrogenation (Pd/C) preserves stereochemistry at C4 and C6 during ketone reduction .
-
Deuterium isotope effects : Kinetic studies show a 2.5× slower hydrolysis rate for deuterated ethylamino groups compared to non-deuterated analogs.
Industrial and Pharmacological Relevance
-
Scale-up synthesis : Optimized routes use flow chemistry for SO<sub>2</sub>-mediated cyclization, improving yield to 78% .
-
Prodrug activation : Enzymatic cleavage of the sulfonamide group in vivo releases active metabolites .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug delivery and deuterated tracer development .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known to exhibit antibacterial and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications, such as in the treatment of bacterial infections or inflammatory diseases.
Industry
In the materials science industry, the compound’s unique chemical properties may be utilized in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, the sulfonamide group may inhibit bacterial enzymes, leading to antibacterial activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Thienopyrans: Compounds with similar thieno[2,3-b]thiopyran cores, such as thienopyridines.
Uniqueness
The uniqueness of “(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide” lies in its combination of functional groups and isotopic labeling. The presence of deuterium atoms can significantly alter the compound’s chemical and biological properties, making it a valuable tool for research and development.
Biological Activity
The compound (4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide , also known by its CAS number 147086-83-7 , is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N2O4S3
- Molecular Weight : 338.42 g/mol
- Structure : The compound features a thieno[2,3-b]thiopyran core with sulfonamide and dioxo functionalities which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For instance:
- Efficacy against Gram-positive and Gram-negative bacteria : Studies have shown that sulfonamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties:
- Mechanism : The compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cell lines has been observed in vitro. Specifically, it may inhibit key signaling pathways involved in tumor growth .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes:
- Inhibition of Dihydropteroate Synthase : As a sulfonamide derivative, it mimics para-aminobenzoic acid (PABA), thus inhibiting DHPS.
- Apoptosis Induction : Activation of caspases has been noted in cancer cells treated with this compound, leading to programmed cell death.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study 2 | Showed that the compound inhibited tumor growth in xenograft models by 50% compared to controls. |
| Study 3 | Evaluated the safety profile in vivo; no significant toxicity was observed at therapeutic doses. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing (4S,6S)-6-methyl-7,7-dioxo-4-(pentadeuterioethylamino)-thienothiopyran-2-sulfonamide?
- Methodology : The synthesis involves stereoselective introduction of the pentadeuterioethylamino group via reductive amination using deuterated ethylamine (e.g., CH2CD2ND2). Key steps include cyclization of the thienothiopyran core under acidic conditions and sulfonamide formation via sulfonation with chlorosulfonic acid. Purification employs reverse-phase HPLC to isolate enantiomerically pure forms .
- Critical Parameters : Deuterium incorporation efficiency (>98%) must be verified via mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR). Reaction temperature and pH are optimized to prevent racemization .
Q. How is the stereochemical configuration of the compound confirmed?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, chiral stationary-phase HPLC coupled with circular dichroism (CD) spectroscopy validates enantiomeric purity. Nuclear Overhauser effect (NOE) NMR experiments can corroborate spatial arrangements of substituents .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies sulfonamide (SO2 asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹) and thiophene ring vibrations.
- MS (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 338.467 (C11H18D5N2O4S3) and isotopic purity of deuterium.
- ¹³C NMR : Distinguishes diastereotopic carbons in the 5,6-dihydro-4H-thienothiopyran core .
Advanced Research Questions
Q. How does deuterium substitution in the ethylamino group influence metabolic stability and isotope effects?
- Methodology : Comparative pharmacokinetic (PK) studies using deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes) quantify metabolic half-life improvements. Kinetic isotope effects (KIE) are calculated via LC-MS/MS by measuring deuterium retention in metabolites. Isotope-sensitive CYP450 enzyme inhibition assays (e.g., CYP3A4) identify metabolic pathways affected by deuteration .
Q. How can researchers resolve contradictions in synthetic yields reported across different protocols?
- Methodology : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., solvent polarity, catalyst loading). Statistical tools like ANOVA analyze variance between published procedures. Reproducibility is tested under controlled conditions (e.g., inert atmosphere, strict moisture control) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodology : Co-solvent systems (e.g., PEG-400/water) or solid dispersion techniques with hydrophilic carriers (e.g., PVP-K30) enhance aqueous solubility. Dynamic light scattering (DLS) monitors particle size, while isothermal titration calorimetry (ITC) ensures no binding affinity loss during formulation .
Q. How to design isotope tracing experiments to study the compound’s distribution in biological systems?
- Methodology : Radiolabeled analogs (¹⁴C or ³H) or stable isotope-labeled (¹³C/¹⁵N) derivatives are synthesized for autoradiography or imaging mass spectrometry (IMS). Tissue-specific deuterium retention is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
